molecular formula C9H18ClNO2 B2875112 Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride CAS No. 937059-62-6

Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride

Cat. No. B2875112
CAS RN: 937059-62-6
M. Wt: 207.7
InChI Key: MLDUTPQKFFVCJJ-KZYPOYLOSA-N
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Description

Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride, often referred to as “EAC”, is a cyclic amine derivative of the amino acid L-alanine. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. EAC is used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a pharmaceutical ingredient. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed below.

Scientific Research Applications

Enantioselective Synthesis and Organic Chemistry

Ethyl (1R, 2R, 5R)-5-iodo-2-methylcyclohexane-1-carboxylate, a potent attractant for the Mediterranean fruit fly, showcases the utility of Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride in synthesizing complex molecules with specific stereochemistry. This compound was synthesized through key steps including asymmetric Diels–Alder reaction, demonstrating its value in creating highly selective and potent biological compounds (Raw & Jang, 2000).

Polymer Chemistry

Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate was oligomerized using horseradish peroxidase as a catalyst, highlighting its role in enzymatically catalyzed oxidative polymerization. This application underlines the compound's significance in developing new materials through environmentally friendly processes (Pang, Ritter, & Tabatabai, 2003).

Plant Physiology and Biochemistry

Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride's derivative, 1-aminocyclopropane-1-carboxylic acid (ACC), serves as a precursor to ethylene, a plant hormone. Studies on ACC have led to insights into its role beyond ethylene production, revealing its function in plant development, stress response, and interaction with bacteria. For example, ACC deaminase-producing beneficial rhizobacteria have been shown to mitigate drought and salt stress in plants, demonstrating the compound's broader implications in agriculture and plant science (Tiwari, Duraivadivel, Sharma, & P., 2018).

properties

IUPAC Name

ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-4-3-5-8(10)6-7;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDUTPQKFFVCJJ-KZYPOYLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCC[C@H](C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride

CAS RN

937059-62-6
Record name ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride
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